molecular formula C15H14Br2N2O4 B10901413 (5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione

(5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione

Cat. No.: B10901413
M. Wt: 446.09 g/mol
InChI Key: GHFRXXSJCDGDBP-TWGQIWQCSA-N
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Description

(5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes bromine, ethoxy, and prop-2-en-1-yloxy groups attached to a benzylidene imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzylidene intermediate. This intermediate is then subjected to bromination, ethoxylation, and prop-2-en-1-yloxylation under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atoms or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace the bromine atoms, forming new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising compound for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target.

Properties

Molecular Formula

C15H14Br2N2O4

Molecular Weight

446.09 g/mol

IUPAC Name

(5Z)-5-[(2,3-dibromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C15H14Br2N2O4/c1-3-5-23-13-10(22-4-2)7-8(11(16)12(13)17)6-9-14(20)19-15(21)18-9/h3,6-7H,1,4-5H2,2H3,(H2,18,19,20,21)/b9-6-

InChI Key

GHFRXXSJCDGDBP-TWGQIWQCSA-N

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)Br)Br)OCC=C

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)Br)OCC=C

Origin of Product

United States

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